PtdIns-(5)-P1 (1,2-dipalmitoyl) (ammonium salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The phosphatidylinositol phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(5)-P1 can be further phosphorylated to give diphosphates such as PtdIns-(4,5)-P2. These can also be cleaved by PI-specific phospholipase C (PLC) to give inositol triphosphates (IP3). The diacyl glycerol and IP3 generated by this PLC-cleavage are also part of a complex biochemical and signal transduction cascade which has not been entirely elucidated. For some additional reading, please see references .

Wissenschaftliche Forschungsanwendungen

Tumor Suppression and Chromatin Modification : PtdIns(5)P interacts with the tumor suppressor protein ING2, which plays a role in chromatin modification. Analogues of PtdIns(5)P were synthesized for in vivo studies, showing that replacing the 5-phosphate group does not compromise binding to ING2. These analogues were equivalent to dipalmitoyl PtdIns(5)P in augmenting cell death induced by DNA double-strand breaks (Huang et al., 2007).

Synthesis and Biological Evaluation : Analogues of dipalmitoyl phosphatidic acid and PtdIns(4,5)P2 were synthesized and immobilized onto a solid support, revealing specific binding to a number of proteins. This study highlights the potential for PtdIns analogues in biochemical research (Lim et al., 2002).

Chemical Synthesis and Molecular Recognition : Metabolically stabilized analogues of PtdIns(3)P were synthesized, offering tools to study the lipid's changes in cell physiology. These analogues showed reduced binding activities with certain proteins, demonstrating their potential for research into cellular signaling (Xu et al., 2006).

Cell Motility : Phosphoinositide 3-kinase, which activates cell motility, produces phosphatidylinositol 1,4,5-trisphosphate (PtdIns-3,4,5-P3) as a lipid product. Studies found that PtdIns-3,4,5-P3 increases the motility of cells and is involved in actin reorganization and membrane ruffling (Derman et al., 1997).

Synthesis and Biological Activity : Synthesis of phosphatidylinositol-3,4,5-trisphosphorothioate, a stabilized analogue of PtdIns(3,4,5)P(3), showed agonist activity for cellular events mediated by this phosphoinositide. This analogue mimicked insulin in activating sodium transport in cells (Zhang et al., 2008).

Cellular Signaling and Stress Response : Phosphatidylinositol 4,5-bisphosphate [PtdIns(4,5)P(2)] has key signaling roles in cells, including cytoskeletal modification and protein trafficking. Arabidopsis plants showed increased synthesis of PtdIns(4,5)P(2) in response to stress, indicating its role in cellular signaling under stress conditions (Dewald et al., 2001).

Eigenschaften

Produktname |

PtdIns-(5)-P1 (1,2-dipalmitoyl) (ammonium salt) |

|---|---|

Molekularformel |

C41H78O16P2 · 2NH4 |

Molekulargewicht |

925.1 |

InChI |

InChI=1S/C41H80O16P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50;;/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,5 |

InChI-Schlüssel |

XAERIJXJLCXLHF-HOWSNFIOSA-N |

SMILES |

CCCCCCCCCCCCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](O)[C@@H](O)[C@H](OP([O-])(O)=O)[C@H]1O)([O-])=O)OC(CCCCCCCCCCCCCCC)=O)=O.[NH4+].[NH4+] |

Synonyme |

DPPI-5-P1 |

Herkunft des Produkts |

United States |

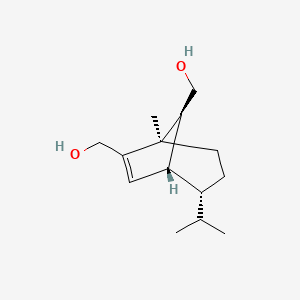

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.